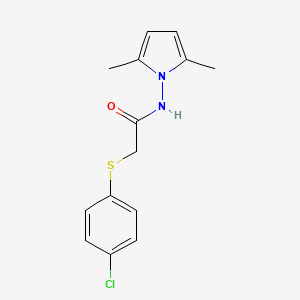
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a chlorophenylthio group and a dimethylpyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Chlorophenylthio Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylthio intermediate.
Coupling with Dimethylpyrrole: The intermediate is then coupled with 2,5-dimethyl-1H-pyrrole under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Bromophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Methylphenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Fluorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
The presence of the 4-chlorophenylthio group in 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the chlorinated version may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
75129-73-6 |
|---|---|
Formule moléculaire |
C14H15ClN2OS |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-3-4-11(2)17(10)16-14(18)9-19-13-7-5-12(15)6-8-13/h3-8H,9H2,1-2H3,(H,16,18) |
Clé InChI |
ADYFVDXCRMTIPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1NC(=O)CSC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


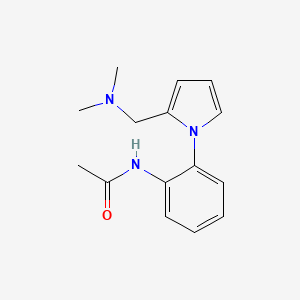
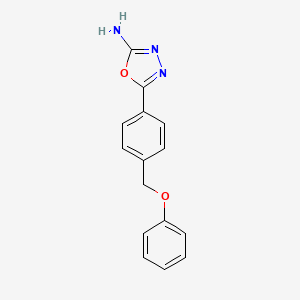
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)


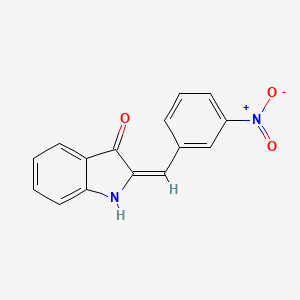
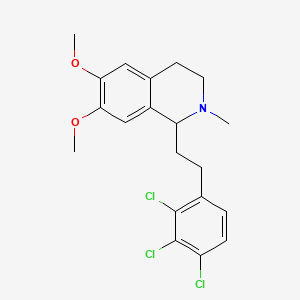
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
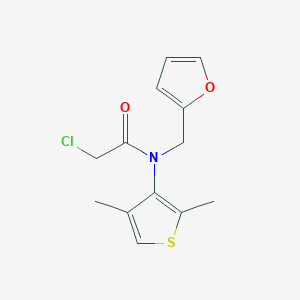
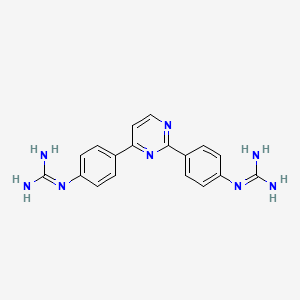
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
